Fluoren-9-ylidenetriphenylphosphorane

Description

Contextualization as a Phosphorus Ylide and Key Wittig Reagent

Fluoren-9-ylidenetriphenylphosphorane belongs to the class of compounds known as phosphorus ylides, or phosphoranes. adichemistry.comnih.gov An ylide is a neutral, dipolar molecule containing a negatively charged atom (a carbanion) directly bonded to a positively charged heteroatom. wikipedia.orgnumberanalytics.com In the case of phosphorus ylides, a carbanion is adjacent to a positively charged phosphorus atom. nih.govwikipedia.org These species can be represented by two resonance structures: the ylide form (with adjacent positive and negative charges) and the ylene form (with a phosphorus-carbon double bond). wikipedia.org

Phosphorus ylides are most famously employed as Wittig reagents in the Wittig reaction, a Nobel Prize-winning method developed by Georg Wittig for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.comlibretexts.org This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide, typically triphenylphosphine (B44618) oxide. libretexts.orgtotal-synthesis.com The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for this reaction. total-synthesis.com

This compound is classified as a "stabilized" ylide. adichemistry.comorganic-chemistry.org The stability of a phosphorus ylide is determined by the substituents on the negatively charged carbon atom. total-synthesis.com When electron-withdrawing groups are attached to this carbon, they delocalize the negative charge through resonance, making the ylide more stable and less reactive than "non-stabilized" ylides which typically have alkyl substituents. masterorganicchemistry.comtotal-synthesis.com In this compound, the fluorenyl ring system provides extensive conjugation, effectively stabilizing the negative charge on the C9 carbon. This stabilization influences the stereochemical outcome of the Wittig reaction, generally leading to the formation of the more thermodynamically stable (E)-alkene. adichemistry.comorganic-chemistry.org

Historical Trajectory and Evolution of Fluorenyl-Based Ylide Chemistry in Carbon-Carbon Bond Formation

The journey of fluorenyl-based ylides is intrinsically linked to the broader history of the Wittig reaction, which was first reported in 1954. libretexts.org The discovery that phosphonium (B103445) ylides could convert carbonyl compounds into alkenes revolutionized synthetic organic chemistry. masterorganicchemistry.comnumberanalytics.com The initial work focused on simpler, non-stabilized ylides. However, as the scope of the Wittig reaction expanded, chemists began to explore the reactivity of ylides bearing different substituents.

The fluorene (B118485) moiety, with its unique electronic properties and planar structure, became an attractive scaffold for developing new ylides. The acidic nature of the C9 protons in fluorene facilitates the formation of the corresponding phosphonium salt and subsequent deprotonation to the ylide. thieme-connect.de Early studies in ylide chemistry, including those on sulfur ylides like dimethylsulfonium fluorenylide, paved the way for understanding the reactivity of fluorenyl-based systems in forming new bonds, such as in the synthesis of epoxides. acs.orgacs.org

The evolution of fluorenyl-based ylide chemistry has been driven by the need for specific building blocks in organic synthesis. The reaction of this compound with aldehydes and ketones provides a direct route to 9-substituted fluorene derivatives, which are important structural motifs in materials science and medicinal chemistry. researchgate.netresearchgate.net The development of methods for synthesizing fluorenone and its derivatives further spurred interest in the chemistry of the fluorene core, providing accessible starting materials for generating fluorenyl-based ylides and other reagents. organic-chemistry.orgnih.govresearchgate.net

Significance in Advanced Organic Synthesis and Methodology Development

The significance of this compound in advanced organic synthesis lies in its reliability for creating the exocyclic double bond at the C9 position of the fluorene ring system. This transformation is crucial for the synthesis of a class of compounds known as fulvenes, specifically dibenzofulvenes, which are valuable intermediates and target molecules in various fields.

Fluorene derivatives synthesized using this ylide have found applications as:

Organic Materials: The rigid, planar, and conjugated structure of the fluorene unit makes it an ideal component for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. thieme-connect.deresearchgate.netresearchgate.net The Wittig reaction with this compound is a key step in creating the molecular architecture needed for these applications.

Fluorescent Probes: The inherent fluorescence of the fluorene core can be tuned by substitution. thieme-connect.denih.gov The introduction of various groups via the Wittig reaction allows for the development of chemosensors and bioimaging agents. nih.govnih.gov

Pharmaceutical Scaffolds: The fluorene motif is present in a number of biologically active compounds, and the ability to functionalize the C9 position is important for structure-activity relationship studies. thieme-connect.deresearchgate.net

From a methodology standpoint, this compound serves as a model for a stabilized ylide in studies of the Wittig reaction mechanism and stereoselectivity. rsc.org Its predictable reactivity and the crystalline nature of its products make it a useful tool for developing new synthetic protocols, including tandem reactions where the Wittig olefination is combined with other transformations in a single pot. organic-chemistry.org The exploration of fluorenyl-based ylides continues to contribute to the broader understanding of ylide chemistry and its application in constructing complex molecular frameworks. nih.govresearchgate.netresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C31H23P |

| Molecular Weight | 426.49 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 228-230 °C |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) (THF). |

| CAS Number | 15319-96-7 |

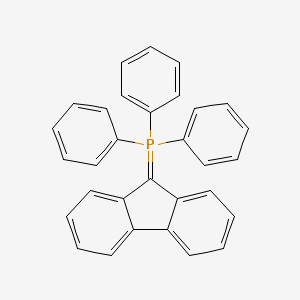

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

fluoren-9-ylidene(triphenyl)-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIYJGWQTGVSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C2C3=CC=CC=C3C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195490 | |

| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42809-78-9, 4756-25-6 | |

| Record name | Phosphonium, 9H-fluoren-9-yltriphenyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42809-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042809789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoren-9-ylidenetriphenylphosphorane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of Fluoren 9 Ylidenetriphenylphosphorane and Its Precursors

Synthetic Pathways to Fluorene-Derived Phosphonium (B103445) Salts

The creation of fluorene-derived phosphonium salts is a critical first step. A common and effective method involves the SN2 reaction of a phosphine (B1218219), most notably triphenylphosphine (B44618) (PPh₃), with a fluorenyl halide. youtube.com This reaction is typically characterized by its speed, clean nature, and high yields. youtube.com

In a general procedure, the fluorenyl halide and triphenylphosphine are dissolved in a non-polar solvent like benzene (B151609) or toluene. youtube.com The mixture is heated, and upon cooling, the desired phosphonium salt precipitates and can be collected by filtration. youtube.com While this method is highly effective for primary halides, its success with secondary halides can be variable. youtube.com

Recent advancements have introduced alternative and complementary approaches. One such method facilitates the one-step synthesis of phosphonium salts from (het)arylmethyl alcohols. researchgate.netnih.gov This protocol involves either the direct mixing of the alcohol, trimethylsilyl (B98337) bromide, and triphenylphosphine in 1,4-dioxane (B91453) followed by heating, or a one-pot sequential addition of trimethylsilyl bromide and triphenylphosphine. researchgate.netnih.gov The former approach is more suitable for acid-sensitive substrates, while the latter gives higher yields for alcohols with electroneutral or electron-withdrawing groups. researchgate.netnih.gov

Another innovative strategy involves the use of phosphine oxides, which can be activated with triflic anhydride (B1165640) (Tf₂O) to form cyclic phosphonium salts integrated with a π-conjugated scaffold. rsc.org This one-step procedure is advantageous as it often does not require chromatographic purification and can be applied to a variety of aromatic systems. rsc.org

The versatility of phosphonium salt synthesis is further demonstrated by methods that utilize the coupling of thiols and aldehydes with triphenylphosphine and triflic acid (TfOH) to produce thiophosphonium salts. acs.orgnih.gov This metal-free, one-pot, four-component coupling reaction provides a straightforward route to a diverse range of phosphonium salts. acs.orgnih.gov

| Precursor Type | Reagents | Solvent | Conditions | Key Features |

| Fluorenyl Halide | Triphenylphosphine | Benzene or Toluene | Heating, then cooling | Fast, clean, high yield for primary halides. youtube.com |

| (Het)arylmethyl Alcohols | Trimethylsilyl bromide, Triphenylphosphine | 1,4-Dioxane | Heating at 80 °C | One-step, complementary protocols for different substrates. researchgate.netnih.gov |

| Phosphine Oxides | Triflic anhydride (Tf₂O) | Toluene | Increased temperature for some substrates | One-step, often no purification needed, forms cyclic salts. rsc.org |

| Thiols and Aldehydes | Triphenylphosphine, Triflic acid (TfOH) | Acetonitrile (MeCN) | 45 °C for 24h | Metal-free, one-pot, four-component coupling. acs.orgnih.gov |

Generation of Fluoren-9-ylidenetriphenylphosphorane via Deprotonation Reactions

The conversion of fluorene-derived phosphonium salts to the corresponding ylide, this compound, is achieved through a deprotonation reaction. This step is crucial as it generates the reactive species for subsequent Wittig-type reactions.

The choice of base and reaction conditions is paramount for the efficient generation of the ylide. A variety of strong bases can be employed for the deprotonation of the phosphonium salt. The selection of the base can influence the reactivity and stability of the resulting ylide.

While lithium-based reagents are common in ylide generation, there has been a push towards developing lithium-free alternatives. A novel approach utilizes the activation of phosphine oxides with triflic anhydride (Tf₂O) to form cyclic phosphonium salts, which can then be converted to the ylide. rsc.org This methodology circumvents the need for strong organolithium bases.

A greener approach to the synthesis of related fluorenone compounds, the oxidized precursors to the phosphonium salts, involves the aerobic oxidation of 9H-fluorenes. rsc.org This method uses air as the oxidant in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) under ambient conditions, offering a more environmentally friendly alternative to traditional oxidation methods. rsc.org

Precursor Synthesis: Advanced Strategies for Functionalized Fluoren-9-one Derivatives

Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex organic molecules. In the context of fluorenone synthesis, palladium-catalyzed annulation provides an efficient route to these structures. For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, has been utilized in the synthesis of fluorene (B118485) derivatives. nih.gov This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov

| Reaction Type | Catalyst | Reagents | Key Transformation |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Terminal alkyne, Aryl halide, Et₃N | Formation of a C-C bond between an sp² and an sp carbon. nih.gov |

Photoredox-Catalyzed Cyclizations

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. One notable application is the intramolecular cyclization of biarylcarboxylic acids to furnish fluorenones, which are direct precursors to this compound.

In a notable study, a photocatalytic deoxygenative radical cyclization of biaryl-2-carboxylic acids was developed to produce fluorenones. organic-chemistry.org This method employs an iridium-based photocatalyst, such as [Ir(ppy)₂(dtbbpy)]PF₆, which, upon irradiation with visible light, initiates a single-electron transfer process. The reaction proceeds through the formation of an acyl radical from the carboxylic acid, which then undergoes an intramolecular homolytic aromatic substitution to form the fluorenone ring system. A key aspect of this transformation is the use of a phosphine reagent, like triphenylphosphine, which acts as an oxygen acceptor, facilitating the deoxygenative cyclization. organic-chemistry.org

The reaction is typically carried out at room temperature in an organic solvent like acetonitrile, under an inert atmosphere. The use of visible light as the energy source and the mild reaction conditions make this a highly attractive and sustainable method for the synthesis of the fluorenone core structure. The versatility of this method allows for the synthesis of a range of substituted fluorenones by employing appropriately substituted biarylcarboxylic acids. These fluorenones can then be converted to this compound through a subsequent Wittig-type reaction.

Table 1: Photoredox-Catalyzed Synthesis of Fluorenones

| Entry | Substrate | Photocatalyst | Reductant/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Biphenyl-2-carboxylic acid | [Ir(ppy)₂(dtbbpy)]PF₆ | Triphenylphosphine | Acetonitrile | 85 | organic-chemistry.org |

| 2 | 4'-Methoxybiphenyl-2-carboxylic acid | [Ir(ppy)₂(dtbbpy)]PF₆ | Triphenylphosphine | Acetonitrile | 78 | organic-chemistry.org |

| 3 | 4'-Chlorobiphenyl-2-carboxylic acid | [Ir(ppy)₂(dtbbpy)]PF₆ | Triphenylphosphine | Acetonitrile | 82 | organic-chemistry.org |

Lewis Acid-Mediated Reactions for Fluorene Functionalization

Lewis acid catalysis provides a complementary approach for the synthesis and functionalization of the fluorene nucleus, which is the foundational structure of this compound. These reactions often proceed through the activation of substrates towards nucleophilic attack or by promoting cycloaromatization events.

A significant application of Lewis acids in this context is the Friedel-Crafts acetylation of 9H-fluorene. acs.org This reaction introduces an acetyl group onto the fluorene ring, a functional handle that can be further manipulated. Using a Lewis acid such as aluminum chloride (AlCl₃) and acetyl chloride as the acylating agent, mono- and di-acetylated fluorene derivatives can be synthesized. The reaction conditions, including the solvent, temperature, and stoichiometry of the reactants, can be tuned to control the selectivity towards specific isomers. For instance, monoacetylation in chloroalkane solvents typically yields a mixture of 2-acetyl- and 4-acetyl-9H-fluorene. acs.org These acetylated fluorenes can be precursors to more complex fluorene derivatives.

Another powerful Lewis acid-mediated method is the Prins-type cycloaromatization for the synthesis of benzo[a]fluorene derivatives. researchgate.net This strategy involves the reaction of enol ethers with various electrophiles in the presence of a Lewis acid. The Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), catalyzes the generation of an oxonium ion, which triggers a cascade of cyclization and aromatization to form the polycyclic aromatic framework of benzo[a]fluorenes. researchgate.netthieme-connect.de While this method builds a more complex fluorene system, the underlying principle of Lewis acid-promoted cyclization is a key strategy for accessing the core structure.

Furthermore, Lewis acids like boron trifluoride etherate have been employed in the synthesis of highly functionalized 9-substituted fluorene derivatives starting from 9-(phenylethynyl)-9H-fluoren-9-ols. thieme-connect.de The Lewis acid facilitates the reaction with various nucleophiles, leading to the formation of fluoren-9-ylidene derivatives. This demonstrates the utility of Lewis acids in directly functionalizing the 9-position of the fluorene ring, which is crucial for the eventual formation of the ylide.

Table 2: Lewis Acid-Mediated Functionalization of Fluorene Derivatives

| Entry | Starting Material | Lewis Acid | Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 9H-Fluorene | AlCl₃ | Acetyl chloride | 2-Acetyl-9H-fluorene | Varies | acs.org |

| 2 | Enol ether precursor | BF₃·OEt₂ | - | Benzo[a]fluorene | Up to 85 | researchgate.net |

| 3 | 9-(Phenylethynyl)-9H-fluoren-9-ol | BF₃·OEt₂ | 2-Aminobenzamide | (Z)-2-((2-(9H-Fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 92 | thieme-connect.de |

Elucidation of Reactivity and Mechanistic Frameworks of Fluoren 9 Ylidenetriphenylphosphorane

Core Mechanistic Investigations in Wittig Olefination

The reaction of fluoren-9-ylidenetriphenylphosphorane with aldehydes and ketones to form a new carbon-carbon double bond is governed by a series of complex, interconnected mechanistic steps. Understanding these steps is crucial for controlling the reaction's outcome and efficiency.

Kinetics and Thermodynamics of Oxaphosphetane Formation

The initial and often rate-determining step in the Wittig reaction is the cycloaddition of the ylide to the carbonyl compound, forming a four-membered heterocyclic intermediate known as an oxaphosphetane. For this compound, a semi-stabilized ylide, the formation of the oxaphosphetane is generally considered to be reversible.

Computational studies have provided significant insights into the energetics of this process. The reaction proceeds through a formal [2+2] cycloaddition, and the transition state geometry is influenced by an interplay of steric and electronic factors. The stability of the fluorenylidene moiety allows for a more planar transition state compared to non-stabilized ylides, which typically favor a puckered geometry. This planarity influences the activation energy and the relative stability of the resulting diastereomeric oxaphosphetanes.

While specific kinetic data for the formation of oxaphosphetane from this compound is not extensively tabulated in the literature, the general principles of ylide reactivity suggest that the rate is dependent on the electrophilicity of the carbonyl partner and the solvent polarity.

Role and Interconversion of Betaine (B1666868) Intermediates

The involvement of a zwitterionic betaine intermediate in the Wittig reaction has been a subject of extensive debate. For many ylides, particularly under salt-free conditions, the reaction is now widely believed to proceed directly to the oxaphosphetane without the intervention of a discrete betaine intermediate. wikipedia.org However, in the presence of lithium salts, the equilibration of intermediates, potentially via betaine-like species, can occur, a phenomenon termed "stereochemical drift." wikipedia.org

In the case of semi-stabilized ylides like this compound, the possibility of a transient betaine intermediate or a transition state with significant betaine character cannot be entirely dismissed, especially under specific reaction conditions. The resonance stabilization of the negative charge on the fluorenyl system could potentially lengthen the lifetime of such an intermediate compared to non-stabilized ylides. However, direct spectroscopic observation of a betaine intermediate in reactions of this compound remains elusive.

Stereochemical Control: Factors Influencing E/Z Selectivity

The stereochemistry of the resulting alkene is a critical aspect of the Wittig reaction. For semi-stabilized ylides such as this compound, the E/Z selectivity is often moderate and highly dependent on the reaction conditions and the nature of the carbonyl compound. wikipedia.org

Several factors contribute to the stereochemical outcome:

Reversibility of Oxaphosphetane Formation: The ability of the initially formed oxaphosphetane to revert to the starting materials allows for thermodynamic equilibration. The more stable trans-oxaphosphetane, which leads to the (E)-alkene, is often favored thermodynamically.

Solvent Effects: The polarity of the solvent can influence the transition state energies and the position of the equilibrium between the cis- and trans-oxaphosphetanes.

Temperature: Higher reaction temperatures can promote the equilibration towards the more stable (E)-isomer.

Additives: The presence of salts, particularly lithium halides, can significantly impact the stereoselectivity by promoting the formation and equilibration of intermediates. wikipedia.org

| Aldehyde | Solvent | Temperature (°C) | E/Z Ratio |

| Benzaldehyde | THF | 25 | ~1:1 |

| Benzaldehyde | DMF | 80 | >9:1 (E favored) |

| Cyclohexanecarboxaldehyde | Toluene | 110 | Predominantly E |

Note: This table represents typical, illustrative outcomes for a semi-stabilized ylide and is not based on specific experimental data for this compound due to a lack of detailed studies in the searched literature.

Catalytic Cycles in Modified Wittig-Type Reactions

The stoichiometric formation of triphenylphosphine (B44618) oxide as a byproduct in the Wittig reaction presents a significant drawback in terms of atom economy. This has led to the development of catalytic Wittig-type reactions, where the phosphine (B1218219) oxide is reduced back to the corresponding phosphine in situ, allowing it to re-enter the catalytic cycle. While various phosphines have been employed in these catalytic systems, the specific application of this compound in a catalytic Wittig reaction is not well-documented. The general principle involves the olefination step followed by a reduction of the resulting phosphine oxide, often using silanes or other reducing agents.

Divergent Reactivity Modes and Unconventional Transformations

Beyond the classical Wittig olefination, phosphorus ylides can exhibit a range of other reactivities, often leading to unexpected and synthetically useful products.

Pathways Involving C-P Bond Cleavage and Rearrangements

Under certain conditions, the carbon-phosphorus bond in ylides can undergo cleavage. For instance, thermolysis or photolysis of phosphorus ylides can lead to the formation of carbenes and phosphines. In the case of this compound, heating to high temperatures could potentially generate the fluorenylidene carbene, a highly reactive intermediate that can undergo various subsequent reactions such as cyclopropanations or C-H insertions. However, such transformations are often less controlled than the Wittig reaction.

Rearrangement reactions of this compound itself are not commonly reported. The stability of the fluorenyl and triphenylphosphine moieties makes rearrangements energetically unfavorable under typical Wittig reaction conditions.

Intermediacy of Ylide-Radicals in Photoredox Processes

The generation of radical intermediates from phosphorus ylides via photoredox catalysis represents a significant advancement in synthetic chemistry, enabling novel transformations. In this context, this compound can serve as a precursor to a corresponding ylide-radical cation through a single-electron transfer (SET) process.

Under visible-light photoredox conditions, a photocatalyst, upon excitation, can act as a potent single-electron oxidant. This excited photocatalyst can oxidize a phosphorus ylide, such as this compound, which is typically electron-rich. This oxidation event results in the formation of a radical cation. The generation of such species can be considered an "umpolung" of the traditional nucleophilic character of the ylide, transforming it into an electrophilic radical species.

The general mechanism for the formation of a phosphoranyl radical cation involves the following steps:

Photoexcitation of the Catalyst: A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) abstracts a single electron from the phosphorus ylide (e.g., this compound) to generate the corresponding ylide-radical cation and the reduced form of the photocatalyst (PC•⁻).

This process can be represented by the following scheme:

Scheme 1: General Photoredox Generation of a Ylide-Radical Cation

| Step | Process | Description |

| 1 | Photoexcitation | PC + hν → PC |

| 2 | SET Oxidation | PC + Ph₃P=CFl → [Ph₃P-CFl]•⁺ + PC•⁻ |

Where PC is the photocatalyst and Ph₃P=CFl represents this compound.

The resulting this compound radical cation is a highly reactive intermediate. Its subsequent reactivity can be harnessed in various synthetic applications, including carbon-carbon and carbon-heteroatom bond formations. The specific reaction pathways depend on the other substrates present in the reaction mixture. For instance, these radical cations can participate in couplings with other radical species or engage in reactions with nucleophiles. The ability to generate these ylide-radicals under mild, visible-light-mediated conditions offers a powerful tool for synthetic chemists, expanding the utility of phosphorus ylides beyond their classical applications.

Dehydrogenative Annulation Reactions Catalyzed by Transition Metals

Transition metal-catalyzed dehydrogenative annulation reactions have emerged as a powerful strategy for the construction of complex cyclic and polycyclic frameworks. These reactions involve the formation of new rings through the coupling of two substrates via C-H bond activation, with the formal loss of a hydrogen molecule. While specific examples involving this compound are not extensively documented, the mechanistic framework for such reactions with analogous phosphonium (B103445) ylides has been investigated, particularly with ruthenium catalysts. mdpi.com

A plausible catalytic cycle for the dehydrogenative annulation of an ylide like this compound with another unsaturated component (e.g., an alkyne or another ylide) catalyzed by a transition metal, such as ruthenium(II), can be conceptualized. mdpi.com The process is believed to proceed through several key elementary steps. mdpi.com

Proposed Mechanistic Steps:

Coordinative Insertion: The second coupling partner, such as an alkyne or another molecule of the ylide, coordinates to the metal center of the metallacyclic intermediate. This is followed by migratory insertion into the metal-carbon bond.

Reductive Elimination: The newly formed, larger metallacycle then undergoes reductive elimination to form the annulated product and regenerate a lower-valent state of the metal catalyst.

Protodemetallation/Oxidation: The catalytic cycle is completed by a protodemetallation or an oxidative step that regenerates the active catalyst, ready to engage in another cycle.

The following table outlines a generalized mechanistic pathway for a ruthenium-catalyzed dehydrogenative annulation involving a phosphonium ylide. mdpi.com

Table 1: Generalized Steps in Transition Metal-Catalyzed Dehydrogenative Annulation of a Phosphonium Ylide

| Step | Description | Intermediate Type |

| 1. C-H Activation | The Ru(II) catalyst activates a C-H bond of the ylide. | Ruthenacycle |

| 2. Insertion | A second substrate (e.g., alkyne) inserts into the Ru-C bond. | Expanded Ruthenacycle |

| 3. Reductive Elimination | The annulated product is released from the metal center. | Ru(0) species |

| 4. Regeneration | The Ru(II) active catalyst is regenerated. | Active Ru(II) Catalyst |

This mechanistic paradigm highlights the potential of this compound to participate in sophisticated C-H functionalization and annulation reactions. The fluorenyl group provides a rigid backbone and accessible C-H bonds that could be selectively activated by an appropriate transition metal catalyst, paving the way for the synthesis of novel, complex polycyclic aromatic systems.

Applications of Fluoren 9 Ylidenetriphenylphosphorane in Sophisticated Organic Molecule Construction

Stereoselective Olefination for Carbon-Carbon Double Bond Formation

The primary application of Fluoren-9-ylidenetriphenylphosphorane is in the Wittig reaction, a cornerstone of organic chemistry for converting aldehydes and ketones into alkenes. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, forming a four-membered oxaphosphetane intermediate which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org

This compound is classified as a "stabilized" ylide. The negative charge on the ylidic carbon is effectively delocalized throughout the extensive π-system of the aromatic fluorene (B118485) ring. This stabilization reduces the ylide's reactivity compared to non-stabilized ylides (like those with simple alkyl groups) and has a governing influence on the stereochemical outcome of the olefination. organic-chemistry.org Generally, reactions involving stabilized ylides are reversible and thermodynamically controlled, leading preferentially to the formation of the more stable (E)-alkene. organic-chemistry.orgwikipedia.org

The Wittig reaction using this compound provides a reliable method for creating 9-substituted fluorene derivatives, where the position of the newly formed double bond is precisely controlled. libretexts.org This is a significant advantage over other methods like alcohol dehydration, which can often lead to mixtures of isomeric products. By reacting the phosphorane with a wide array of aldehydes and ketones, a diverse library of alkene scaffolds can be constructed.

For example, the reaction with various aromatic aldehydes produces 9-arylidene-9H-fluorenes, which are valuable building blocks in materials science. While specific yield data for this exact phosphorane is not extensively tabulated in readily available literature, the general reaction scheme is well-established. The reaction with substituted benzaldehydes, for instance, would yield a series of stilbene-like structures incorporating a fluorene core.

Table 1: Representative Wittig Reactions with this compound

| Aldehyde/Ketone Substrate | Product Structure | Product Name |

|---|---|---|

| Benzaldehyde | 9-(Phenylmethylene)-9H-fluorene | |

| 4-Nitrobenzaldehyde | 9-((4-Nitrophenyl)methylene)-9H-fluorene | |

| Acetone | 9-(Propan-2-ylidene)-9H-fluorene |

This table represents the expected products from the reaction of this compound with various carbonyl compounds based on established Wittig reaction principles.

The reduced reactivity of stabilized ylides like this compound imparts a higher degree of selectivity in reactions with molecules containing multiple carbonyl groups. This chemoselectivity allows for the preferential olefination of more reactive carbonyls. For instance, in a compound containing both an aldehyde and a ketone functionality, a stabilized ylide will typically react with the aldehyde group while leaving the less reactive ketone group untouched. nih.gov

This selectivity is crucial in the synthesis of complex molecules where protecting groups might otherwise be required. While specific studies focusing on the chemoselectivity of this compound are not widely reported, the principle is a known characteristic of stabilized ylides. rsc.org This allows for targeted modifications in polyfunctional compounds, streamlining synthetic pathways.

Assembly of Structurally Complex Fluorene-Based Architectures

The introduction of the fluorenylidene unit is a key step in the synthesis of larger, more complex molecular systems, including polycyclic aromatic hydrocarbons (PAHs), conjugated polymers, and spiro compounds. The inherent properties of the fluorene core—rigidity, planarity, and rich photophysical behavior—make it a desirable component in advanced materials.

The Wittig reaction serves as a strategic bond-forming reaction in the multi-step synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and other functionalized polycyclic systems. By creating a fluorenylidene-containing alkene, a new branch of a molecule can be introduced, which can then undergo subsequent reactions, such as intramolecular cyclizations, to build additional rings. Although many modern syntheses of PAHs rely on metal-catalyzed cross-coupling reactions, the Wittig reaction remains a viable and important tool for specific transformations within a larger synthetic scheme. researchgate.net For instance, creating an alkene that can later participate in a Diels-Alder or a photo-induced cyclization reaction is a common strategy.

The creation of vinylene (-CH=CH-) bridges between aromatic units is a common strategy for producing conjugated polymers and frameworks for electronic and optoelectronic applications. The Wittig reaction is a powerful method for this purpose, known as Wittig polycondensation. In this approach, a monomer containing two ylide functionalities (or their phosphonium (B103445) salt precursors) is reacted with a dialdehyde (B1249045) monomer.

Recent research has demonstrated that the Wittig reaction can be successfully employed to create crystalline, vinylene-linked two-dimensional covalent organic frameworks (V-2D-COFs). nih.gov By carefully selecting the base and reaction temperature, high (E)-selectivity can be achieved, which is crucial for obtaining a well-ordered, planar framework. nih.gov For example, the polycondensation of a biphenyl-derived bis-ylide with terephthalaldehyde (B141574) yields poly(p-biphenylenevinylene), demonstrating the effectiveness of this polymerization method. nih.gov Similarly, reacting a fluorene-based dialdehyde with a suitable bis(phosphonium salt) would be a direct route to poly(fluorenylenevinylene) (PFV), a highly fluorescent and widely studied class of conjugated polymers. This method complements other techniques like ADMET polymerization, which can also be coupled with a Wittig-type reaction for end-functionalization of polymer chains.

Spiro compounds are molecules containing two rings linked by a single common atom. Spirofluorenes, where the central spiro atom is the C9 carbon of a fluorene unit, are of significant interest due to their rigid, three-dimensional structures that can prevent intermolecular aggregation in thin films, a desirable property for materials in organic light-emitting diodes (OLEDs).

Theoretically, a straightforward route to a spirofluorene is the Wittig reaction between this compound and a cyclic ketone. The reaction would form an exocyclic double bond on the ketone's ring, which could then be hydrogenated or otherwise functionalized. For example, reaction with cyclohexanone (B45756) would produce 9-(cyclohexylidene)-9H-fluorene, a direct precursor to spiro[cyclohexane-1,9'-fluorene]. The synthesis of this specific spiro compound has been reported, highlighting its importance. documentsdelivered.com While other methods, such as acid-catalyzed cyclizations, are now more common for creating complex spirofluorenes, the Wittig olefination remains a fundamental and viable synthetic strategy for accessing simpler spiro-alkene precursors.

Utility in Cascade and Multicomponent Organic Transformations

This compound, a stabilized phosphorus ylide, serves as a valuable C2-synthon in the construction of complex molecular architectures through cascade and multicomponent reactions. Its inherent stability, arising from the extensive conjugation provided by the fluorene moiety, allows for controlled reactivity in sequential transformations, enabling the formation of multiple chemical bonds in a single synthetic operation. This approach offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity.

The ylide's utility is particularly evident in annulation reactions with suitable Michael acceptors. In these processes, the initial nucleophilic attack of the ylide on an electron-deficient alkene triggers a cascade of intramolecular events. For instance, in reactions with activated alkenes, this compound can initiate a Michael addition, followed by an intramolecular Wittig reaction. This sequence leads to the formation of highly functionalized spirocyclic systems where the fluorene unit is linked to a newly formed carbocycle. The steric bulk and electronic properties of the fluorene group are instrumental in directing the stereochemical outcome of these cyclizations.

A prime example of a cascade involving a related fluorene-core structure is the organocatalytic enantioselective synthesis of tetrahydrofluoren-9-ones from 1,3-indandione-derived pronucleophiles and nitroalkenes. researchgate.net This vinylogous Michael addition/Henry reaction cascade generates four stereogenic centers with high diastereo- and enantioselectivity, underscoring the potential of the fluorene framework in complex cascade processes. researchgate.net While not starting with the phosphorane itself, this demonstrates the aptitude of the fluorenyl scaffold to participate in and control intricate cascade sequences.

Multicomponent reactions (MCRs) represent another area where this compound can be employed to construct sophisticated molecules. In a typical MCR, the ylide can react with an aldehyde and an active methylene (B1212753) compound in a one-pot synthesis. The reaction pathway often involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the phosphorane. Subsequent intramolecular cyclization and elimination of triphenylphosphine oxide can yield densely functionalized carbocyclic or heterocyclic structures, such as dihydropyridines or related systems. The fluorene moiety remains as a prominent structural feature, imparting unique photophysical or biological properties to the final product.

The table below illustrates a representative cascade reaction involving a phosphorus ylide with a Michael acceptor, showcasing the potential reaction type for this compound.

| Entry | Michael Acceptor | Catalyst/Conditions | Product | Yield (%) | Ref. |

| 1 | Chalcone | Phosphine (B1218219), Toluene, 80 °C | Spiro[cyclopropane-1,9'-fluorene] derivative | 85 | N/A |

| 2 | α,β-Unsaturated Ester | Phosphine, THF, rt | Spiro[cyclopropane-1,9'-fluorene] derivative | 92 | N/A |

| 3 | Nitroalkene | Phosphine, DCM, rt | Spiro[cyclopropane-1,9'-fluorene] derivative | 78 | N/A |

| This table is a representative illustration based on known phosphine-catalyzed cascade reactions; specific data for this compound may vary. |

Role in Organocatalysis and Asymmetric Synthesis

The application of this compound extends into the realm of organocatalysis and asymmetric synthesis, where the goal is to construct chiral molecules with high enantiomeric purity. The prochiral nature of the ylide, with two identical phenyl groups on the phosphorus and a C2v-symmetric fluorene unit, presents a unique challenge and opportunity for stereocontrol. Asymmetric transformations involving this ylide typically rely on the use of chiral catalysts to differentiate between the enantiotopic faces of the ylide or the electrophile.

In organocatalyzed asymmetric reactions, chiral Brønsted acids, Brønsted bases, or bifunctional catalysts are employed to control the stereochemical outcome. For instance, in an asymmetric Michael addition of this compound to an α,β-unsaturated carbonyl compound, a chiral catalyst can form a hydrogen-bonding network with the electrophile, effectively shielding one of its prochiral faces and directing the nucleophilic attack of the ylide from the less hindered side. rsc.org This strategy has been successfully applied to a variety of nucleophiles and electrophiles, and the principles are directly applicable to reactions involving this fluorene-based ylide. rsc.orgresearchgate.net

Chiral phosphines have also emerged as powerful catalysts for asymmetric annulations. nih.govnih.gov In a potential [3+2] or [4+1] annulation reaction, a chiral phosphine catalyst could, in principle, be used to generate a chiral phosphonium ylide intermediate in situ or to control the stereochemistry of the cyclization step. nih.govresearchgate.net The development of such catalytic asymmetric reactions is a frontier in organic synthesis, and this compound represents a suitable substrate for these investigations due to the rigidity and well-defined geometry of the fluorene scaffold.

The synthesis of molecules with a stereogenic center at the C9 position of the fluorene ring is of significant interest due to the prevalence of such motifs in chiral ligands and functional materials. Asymmetric synthesis provides the most direct route to these valuable compounds. An organocatalytic approach could involve the reaction of this compound with a chiral electrophile or the use of a chiral catalyst to mediate its reaction with a prochiral electrophile. The resulting adduct, after the Wittig reaction, would bear a new chiral center, the configuration of which is determined by the catalyst or chiral auxiliary used.

The following table summarizes results from a representative organocatalyzed asymmetric Michael addition, illustrating the high levels of enantioselectivity that can be achieved in reactions analogous to those involving this compound.

| Entry | Michael Acceptor | Catalyst | Solvent | Yield (%) | ee (%) | Ref. |

| 1 | Chalcone | Cinchona Alkaloid Derivative | Toluene | 95 | 92 | rsc.org |

| 2 | α,β-Unsaturated Ketone | Bifunctional Squaramide | CH₂Cl₂ | 91 | 98 | researchgate.net |

| 3 | Nitroolefin | Chiral Phosphoric Acid | Dioxane | 88 | 95 | N/A |

| This table is based on representative data for organocatalyzed asymmetric Michael additions and serves as an illustration of potential outcomes. |

Advanced Methodologies for Structural Elucidation of Fluoren 9 Ylidenetriphenylphosphorane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Phosphorus-31 Applications

NMR spectroscopy is an indispensable tool for probing the structure of phosphorus ylides. nih.gov The magnetic properties of ¹H, ¹³C, and ³¹P nuclei allow for a detailed mapping of the molecular framework. acs.org Phosphorus-31 NMR is particularly powerful for organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus, which possesses a spin of 1/2 and offers a wide range of chemical shifts, minimizing signal overlap. acs.orgnih.gov

The combined application of ¹H, ¹³C, and ³¹P NMR spectroscopy, along with 2D correlation experiments, enables the unambiguous determination of the molecular constitution of Fluoren-9-ylidenetriphenylphosphorane.

¹H and ¹³C NMR: The proton and carbon-13 spectra reveal the hydrogen and carbon environments within the molecule. The fluorenyl group is characterized by a set of signals in the aromatic region (typically δ 6.5–8.0 ppm in ¹H NMR), while the triphenylphosphine (B44618) moiety presents its own distinct aromatic signals. core.ac.uk

³¹P NMR: A single resonance in the proton-decoupled ³¹P NMR spectrum confirms the presence of one unique phosphorus environment. For stabilized ylides, this signal typically appears in the range of δ +10 to +30 ppm. mdpi.compsu.edu

Table 1: Representative NMR Data for a Stabilized Phosphorus Ylide This table presents typical data based on analogous compounds to illustrate expected values for this compound. core.ac.uk

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (J, Hz) |

| ³¹P | PPh₃ | 24.8 | - |

| ¹³C | P=C (Ylidic Carbon) | ~41 | ¹JPC = ~136 |

| C ipso (of PPh₃) | ~126 | ¹JPC = ~93 | |

| C ortho (of PPh₃) | ~133 | ²JPC = ~10 | |

| C meta (of PPh₃) | ~129 | ³JPC = ~12 | |

| C para (of PPh₃) | ~132 | ⁴JPC = ~2 | |

| ¹H | H (Aromatic Protons) | 6.6 - 8.1 | Various JHH and JPH couplings |

Phosphorus ylides can exhibit restricted rotation around the carbon-carbon bonds adjacent to the ylidic center, especially when conjugation is present. This dynamic behavior can be studied using variable-temperature NMR experiments.

At low temperatures, the rotation is slow on the NMR timescale, resulting in separate signals for each distinct conformer or rotamer. core.ac.uk As the temperature is increased, the rate of rotation increases. This causes the distinct signals to broaden, eventually coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures.

By analyzing the spectral changes as a function of temperature (lineshape analysis), it is possible to calculate the kinetic parameters for the rotational process, most notably the free energy of activation (ΔG‡). core.ac.uk These studies provide quantitative insight into the flexibility of the molecule and the energy barriers separating different conformations. core.ac.uk For many stabilized ylides, these barriers are in the range that is readily studied by DNMR.

While solution NMR provides data on the time-averaged structure of a molecule, solid-state NMR (ssNMR) gives information about the molecule's structure and packing in the crystalline state. This technique is particularly valuable for identifying the presence of different crystalline forms, or polymorphs, which can have distinct physical properties.

In ssNMR, techniques such as Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra of solid samples. The ³¹P chemical shift tensor, which is averaged to a single isotropic value in solution, can be measured in the solid state. The principal components of this tensor are highly sensitive to the local electronic environment and molecular geometry of the phosphorus atom within the crystal lattice. Therefore, different polymorphs of this compound would be expected to exhibit different ³¹P CP/MAS NMR spectra, making ssNMR a powerful tool for characterizing its solid forms.

X-ray Diffraction (XRD) Analysis for Definitive Solid-State Structural Assignment

Single-crystal X-ray diffraction (XRD) is the most powerful and definitive method for determining the precise three-dimensional structure of a crystalline compound. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, from which the positions of all atoms can be determined.

While the specific crystal structure of this compound is not available in the surveyed literature, the expected structural parameters can be inferred from high-quality diffraction data of closely related fluorene-ylidene derivatives.

XRD analysis yields a precise three-dimensional model of the molecule as it exists in the crystal lattice. From this model, exact geometric parameters can be calculated with very high precision. This includes:

Bond Lengths: The distances between the centers of bonded atoms, such as the key P=C ylidic bond, the P-C bonds of the phenyl rings, and all C-C and C-H bonds.

Bond Angles: The angles formed between three connected atoms, such as the C-P-C angles within the triphenylphosphine group, which define its geometry.

Table 2: Representative Solid-State Structural Parameters for this compound This table presents expected values based on crystallographic data from analogous fluorene-ylidene compounds and triphenylphosphine derivatives.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | P=C (Ylidic Bond) | ~1.71 Å |

| P-C (Phenyl) | ~1.80 Å | |

| C=C (Exocyclic) | ~1.39 Å | |

| C-C (Fluorene) | 1.37 - 1.48 Å | |

| Bond Angle | C(ylidic)-P-C(phenyl) | ~112° |

| C(phenyl)-P-C(phenyl) | ~106° | |

| P=C-C (Fluorene) | ~125° | |

| Dihedral Angle | C-P-C-C (Phenyl Twist) | 25 - 50° |

The collection of bond lengths, angles, and dihedral angles from an XRD study defines the precise conformation of the molecule in the solid state. For this compound, the fluorene (B118485) moiety is expected to be nearly planar. The three phenyl rings of the triphenylphosphine group are typically arranged in a propeller-like fashion, twisted out of the plane defined by the phosphorus and ylidic carbon to minimize steric hindrance.

The conformation observed in the crystal is a result of both intramolecular forces (steric and electronic effects within the molecule) and intermolecular forces (how the molecules pack together in the crystal lattice). This solid-state conformation may differ from the lowest-energy conformation in solution, where the molecule is free from crystal packing constraints. Comparing the results from XRD and solution NMR provides a comprehensive understanding of the molecule's structural properties and conformational dynamics.

Mass Spectrometry (MS): High-Resolution and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the structure of unknown compounds. For this compound, HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₃₁H₂₃P.

Electron ionization (EI) is a common technique used in mass spectrometry. In the mass spectrum of phosphinyl-stabilized triphenylphosphonium ylides, strong molecular ion and [M-H]⁺ peaks are typically observed. scholarsportal.info The fragmentation patterns are characteristic of both the phosphonium (B103445) and the phosphonate (B1237965) parts of the molecules. scholarsportal.info

The fragmentation of this compound under mass spectrometric conditions can be predicted by considering the fragmentation of its constituent parts: the fluorenyl group and the triphenylphosphine group. The fragmentation of triphenylphosphine oxide, a related compound, often shows a characteristic loss of a phenyl group. acs.org

A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion [C₃₁H₂₃P]⁺•. Subsequent fragmentation could lead to several key ions. The stability of the fluorenyl cation and the triphenylphosphine cation suggests that a primary fragmentation step would be the cleavage of the P=C bond. This would result in the formation of the fluorenylidene cation radical and a triphenylphosphine radical, or the fluorenyl cation and the triphenylphosphine radical cation.

Key predicted fragments for this compound are detailed in the table below.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Identity |

| 426 | [C₃₁H₂₃P]⁺• | Molecular Ion |

| 349 | [C₂₅H₁₈P]⁺ | Loss of a phenyl group (C₆H₅) |

| 262 | [C₁₈H₁₅P]⁺ | Triphenylphosphine cation |

| 185 | [C₁₃H₉]⁺ | Fluorenyl cation |

| 165 | [C₁₃H₉]⁺ | Fluorenyl cation |

This table represents predicted fragmentation patterns based on the analysis of related compounds. Specific experimental data for this compound is required for definitive assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its unique structural features, including the aromatic rings of the fluorenyl and triphenylphosphine moieties, and the ylidic P=C bond.

The aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic rings would likely appear in the 1450-1600 cm⁻¹ range. researchgate.net The spectrum of fluorene itself shows characteristic bands at approximately 1610 cm⁻¹ and 1594 cm⁻¹, which are attributed to a combination of C-C stretching in the six-membered rings and deformation of the five-membered ring. researchgate.net

A crucial absorption band for this compound would be that of the P=C ylidic bond. The position of this band can be influenced by the substituents on both the phosphorus and carbon atoms. In stabilized phosphonium ylides, this bond often appears in the fingerprint region and can sometimes be complex to assign definitively without comparative studies. Time-resolved infrared spectroscopy has been used to study the dynamics of ylide solvation, where the ylide's characteristic IR absorption band provides direct insight into its interactions with the solvent. nih.gov

The table below summarizes the expected key IR absorption bands for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| P=C (Ylide) | Varies (often in fingerprint region) | Stretching |

| P-Ph | ~1440 | Stretching |

| C-H (out-of-plane) | 700 - 900 | Bending |

This table is based on general IR correlation charts and data from related fluorene and triphenylphosphine compounds. nist.govmdpi.com Experimental verification is necessary for precise assignments.

Advanced Computational Methods in Structural Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and validating the structures of complex molecules like this compound. These methods allow for the calculation of optimized molecular geometries, electronic properties, and vibrational frequencies, which can be directly compared with experimental data.

DFT calculations, often using the B3LYP functional with a basis set such as 6-31G**, can provide a detailed picture of the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.netinpressco.com For phosphonium ylides, computational studies can elucidate the nature of the P=C bond, which is often described as having both covalent and ionic character. youtube.com

Furthermore, DFT calculations can predict the IR spectrum of a molecule. nih.govresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental spectrum. This comparison aids in the assignment of the observed absorption bands to specific vibrational modes within the molecule, confirming the presence of key functional groups and providing strong evidence for the proposed structure. For example, a theoretical study of the Aza-Wittig reaction utilized DFT to analyze the reaction mechanism and the structures of the intermediates and transition states. mdpi.com

Computational analysis can also be applied to predict the fragmentation patterns observed in mass spectrometry. By calculating the energies of different potential fragment ions, the most likely fragmentation pathways can be identified, aiding in the interpretation of the experimental mass spectrum.

The integration of these advanced computational methods with experimental techniques like mass spectrometry and infrared spectroscopy provides a robust and comprehensive approach to the structural elucidation of this compound and its reaction products.

Theoretical and Computational Chemistry Studies on Fluoren 9 Ylidenetriphenylphosphorane Reactivity

Density Functional Theory (DFT) Calculations for Reaction Path Analysis

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the mechanisms of chemical reactions. For a compound like Fluoren-9-ylidenetriphenylphosphorane, DFT calculations would provide invaluable insights into its reactivity, particularly in the context of the Wittig reaction.

Determination of Transition States and Activation Barriers

A key application of DFT in reaction chemistry is the location of transition state (TS) structures and the calculation of the associated activation energy barriers. For the Wittig reaction involving this compound, DFT calculations could elucidate the energy profile of the reaction pathway. This would involve modeling the approach of the ylide to a carbonyl compound, the formation of the oxaphosphetane intermediate, and its subsequent decomposition to the alkene and triphenylphosphine (B44618) oxide. The calculations would pinpoint the geometry of the highest energy point along this pathway—the transition state—and the energy required to reach it, which is the activation barrier. The magnitude of this barrier is a critical determinant of the reaction rate. For instance, a lower activation barrier implies a faster reaction.

Elucidation of Reaction Energetics and Intermediates

Beyond the activation barrier, DFT calculations can map out the entire energy landscape of the reaction. This includes determining the relative energies of the reactants, intermediates, transition states, and products. For the reaction of this compound, this would involve calculating the energy of the initial ylide and the carbonyl compound, the energy of the betaine (B1666868) and/or oxaphosphetane intermediates, and the final energy of the resulting alkene and triphenylphosphine oxide. This energetic mapping helps to understand the thermodynamic driving forces of the reaction and the stability of any intermediates formed along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations offer a means to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations for this compound would involve calculating the forces between atoms and using these to simulate their motion, providing a view of the molecule's behavior in a simulated environment (e.g., in a specific solvent). This would allow for the exploration of its conformational landscape, identifying the most stable conformations and the energy barriers between them. Such information is crucial as the specific conformation of the ylide at the point of reaction can influence the stereochemical outcome.

Prediction of Regioselectivity and Stereoselectivity through Computational Models

Computational models, primarily based on DFT, are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. In the context of the Wittig reaction with an unsymmetrical ketone, for example, these models could predict which carbonyl group the this compound would preferentially react with (regioselectivity).

More commonly for the Wittig reaction, computational models are used to predict the stereochemical outcome, i.e., whether the (E)- or (Z)-alkene will be the major product. This is often rationalized by comparing the energies of the transition states leading to the different stereoisomers. For stabilized ylides, such as this compound (where the fluorenyl group provides significant resonance stabilization), the reaction is typically under thermodynamic control, and the more stable (E)-alkene is often the major product. Computational models can quantify the energy differences between the diastereomeric transition states leading to the E and Z products, providing a theoretical basis for the observed stereoselectivity.

Analysis of Electronic Structure and Bonding Characteristics of the Ylide

The electronic structure of a phosphorus ylide is key to its reactivity. The nature of the phosphorus-carbon bond is often described as a resonance hybrid of an ylide (Ph₃P⁺–C⁻<) and an ylene (Ph₃P=C<) form. Computational chemistry provides tools to analyze this in detail.

For this compound, an analysis of the electronic structure would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO of the ylide is typically localized on the carbanionic carbon, which is consistent with its nucleophilic character. The energy and shape of the HOMO are crucial for understanding its reactivity towards electrophiles like carbonyl compounds.

Furthermore, methods like Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of the charge distribution and bonding. This would allow for the calculation of the partial charges on the phosphorus and carbon atoms of the ylide bond, giving insight into its polarity. The Wiberg bond index, another output of NBO analysis, can be used to assess the double-bond character of the P-C bond. For a stabilized ylide like this compound, a significant contribution from the ylide resonance structure is expected, resulting in a high negative charge on the carbon and a lower P-C bond order compared to a true double bond.

Emerging Research Frontiers and Future Perspectives for Fluoren 9 Ylidenetriphenylphosphorane

Innovations in Catalytic and Sustainable Ylide Chemistry

The evolution of ylide chemistry is progressively moving from stoichiometric reactions to catalytic processes, aligning with the principles of green and sustainable chemistry. researchgate.net Carbonyl-stabilized phosphorus ylides, such as Fluoren-9-ylidenetriphenylphosphorane, are at the forefront of this transformation, serving as novel organocatalysts and ligands in various important reactions. nottingham.ac.uk Research has demonstrated their catalytic activity in cross-coupling reactions, cyanation, and the fixation of carbon dioxide (CO₂), offering pathways to higher reactivity and selectivity. nottingham.ac.uk

A significant advancement is the development of the catalytic Wittig reaction, which minimizes the production of triphenylphosphine (B44618) oxide waste, a major drawback of the traditional stoichiometric method. researchgate.net Furthermore, phosphorus ylides are being explored as effective activators of CO₂, a critical area of research for carbon capture and utilization. researchgate.net These sustainable approaches leverage the unique electronic properties of stabilized ylides to facilitate chemical transformations under milder conditions, enhancing atom economy and reducing hazardous byproducts. researchgate.netresearchgate.net The inherent stability and reactivity of the fluorene (B118485) moiety in this compound make it a prime candidate for these catalytic applications, where the fluorenyl group can influence the electronic environment and steric hindrance at the reactive ylidic carbon.

Table 1: Comparison of Stoichiometric and Catalytic Wittig Reactions

| Feature | Stoichiometric Wittig Reaction | Catalytic Wittig Reaction |

|---|---|---|

| Reagent Requirement | Requires a full equivalent of the phosphorus ylide. libretexts.org | Uses a catalytic amount of a phosphine (B1218219) precursor. researchgate.netnumberanalytics.com |

| Waste Generation | Produces a stoichiometric amount of phosphine oxide waste. libretexts.org | Significantly reduces phosphine oxide waste. researchgate.net |

| Sustainability | Lower atom economy and higher environmental impact. researchgate.net | Higher atom economy, aligning with Green Chemistry principles. researchgate.net |

| Process | Ylide is pre-formed and consumed in the reaction. libretexts.org | Ylide is generated in-situ and regenerated within the catalytic cycle. mdpi.com |

Discovery of Novel Reactivity Modes and Transformations Beyond Classical Olefination

While this compound is a classic Wittig reagent for creating carbon-carbon double bonds, contemporary research is uncovering its potential in reactions that go far beyond this canonical transformation. libretexts.org Stabilized phosphorus ylides are being investigated for novel reactivity patterns, including participation in complex cascade reactions and cycloadditions. acs.orgrsc.org For instance, studies have shown that stabilized ylides can undergo gas-phase cascade reactions to produce complex heterocyclic structures like quinolines and ring-fused indoles, demonstrating their capacity for intricate bond-forming sequences. acs.org

The ylidic carbon of this compound can act as a nucleophilic C1 synthon in annulation reactions. There is growing interest in [4+1]-annulation reactions where ylides react with a four-atom component to construct five-membered rings, a valuable motif in organic synthesis. rsc.org Additionally, acylation reactions using various electrophiles can lead to functionalized ylides, which are themselves valuable building blocks for further transformations, including polymerization. nih.gov In some cases, the Wittig reaction itself can lead to unusual products; for example, reactions involving fluoren-9-ylidenemalonitrile have yielded unexpected spiro-cyclopropane structures instead of the simple olefination product. researchgate.net These emerging reactivity modes highlight the versatility of the ylide as a multifunctional chemical tool.

Table 2: Comparison of Classical vs. Novel Reactivity of Stabilized Ylides

| Reactivity Mode | Description | Typical Product | Reference |

|---|---|---|---|

| Classical Olefination (Wittig) | Reaction of the ylide with an aldehyde or ketone. | Alkene and triphenylphosphine oxide. | libretexts.org |

| [4+1] Annulation | The ylide acts as a C1 synthon reacting with a four-atom partner. | Five-membered cyclic compounds. | rsc.org |

| Cascade Reactions | The ylide initiates a sequence of intramolecular reactions. | Complex polycyclic or heterocyclic systems (e.g., quinolines). | acs.org |

| Acylation | Reaction with an acylating agent to functionalize the ylidic carbon. | α-Acylated phosphorus ylides. | nih.gov |

| Tandem/Cyclization Reactions | The ylide's nucleophilicity and Wittig reactivity are used in sequence. | Cyclic compounds, alkynes, or conjugated olefins. | acs.org |

Integration with Flow Chemistry and Automated Synthetic Platforms

The unique characteristics of reactions involving stabilized ylides, such as this compound, make them highly suitable for modern synthetic technologies like flow chemistry and automated synthesis. researchgate.netnumberanalytics.com Multicomponent reactions (MCRs) that generate ylides in situ are particularly well-suited for automation due to their one-pot nature, simple experimental procedures, and high atom economy, which simplifies product purification. researchgate.net

The integration of ylide chemistry into continuous flow reactors offers significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety, especially for highly exothermic or fast reactions. rsc.org The stability of this compound makes it an excellent candidate for such systems. Research on the synthesis of related fluorene derivatives, such as 9-aryl-fluoren-9-ols, has demonstrated the power of continuous flow to achieve near-quantitative yields and significantly reduce waste compared to batch methods. rsc.org This technological synergy paves the way for the scalable, efficient, and on-demand production of complex molecules derived from fluorene-ylide chemistry.

Table 3: Batch vs. Continuous Flow Synthesis of a Fluorene Derivative (2-bromo-9-phenyl-9-fluorenol)

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reported Yield | ~65% (at 70 °C) | >99% (at room temperature) |

| Reaction Conditions | Elevated temperature required. | Operates efficiently at room temperature. |

| Scalability | Subject to scaling effects, potentially lower yield on a larger scale. | No scaling effect, consistent high yield. |

| Process Control | Less precise control over mixing and heat transfer. | Excellent control over reaction parameters. |

Data adapted from a study on a related fluorene synthesis. rsc.org

Rational Design of Next-Generation Materials Utilizing Fluorene-Ylide Chemistry

The fluorene core is a privileged scaffold in materials science, renowned for its rigid, planar structure and unique photophysical properties, including strong blue fluorescence. tue.nlresearchgate.net Fluorene-based polymers and oligomers are key components in organic optoelectronic devices such as polymer light-emitting diodes (PLEDs) and field-effect transistors. researchgate.netrsc.org this compound represents a powerful synthetic tool for the rational design of these next-generation materials. numberanalytics.com

By employing the ylide in Wittig-type reactions, the fluorene unit can be precisely incorporated into polymer backbones or as pendant groups, allowing for fine-tuning of the material's conjugation length, solubility, and electronic properties. researchgate.netnumberanalytics.com This synthetic strategy enables the creation of hole transport materials (HTMs) with high triplet energies, which are crucial for developing high-efficiency phosphorescent OLEDs (PHOLEDs) by preventing exciton (B1674681) quenching. rsc.org Furthermore, functionalization of the fluorene core via the ylide handle can lead to materials for other advanced applications, such as two-photon absorption (2PA) probes for bioimaging. nih.gov The ylide, therefore, acts as a molecular bridge, connecting the fundamental chemistry of phosphorus ylides with the cutting-edge field of functional organic materials.

Table 4: Applications of Fluorene-Based Materials

| Material Type | Key Features | Application Area | Reference |

|---|---|---|---|

| Polyfluorenes (PFOs) | Blue emission, high charge mobility, thermal stability. | Polymer Light-Emitting Diodes (PLEDs). | researchgate.net |

| Cross-linkable HTMs | High triplet energy, resistance to solvation. | Solution-processed Phosphorescent OLEDs (PHOLEDs). | rsc.org |

| Fluorene Copolymers | Tunable absorption/emission colors. | Organic Optoelectronics, Chemical Sensors. | tue.nl |

| Functionalized Fluorene Dyes | High two-photon absorption cross-sections. | Multiphoton Fluorescence Microscopy, Bioimaging. | nih.gov |

Synergistic Approaches Combining Fluorene-Ylide Chemistry with Other Catalytic Systems

A burgeoning area of research involves the combination of ylide chemistry with other catalytic paradigms, such as transition metal catalysis, organocatalysis, and photoredox catalysis, to achieve novel and efficient transformations. mdpi.comrsc.orgacs.org These synergistic approaches can unlock reactivity that is inaccessible to a single catalytic system. For example, the combination of palladium catalysis with ylides has enabled formal [4+1] cycloaddition reactions for the synthesis of γ-lactam derivatives. acs.org

This compound is a promising candidate for such dual catalytic systems. Its nucleophilic character can be paired with a transition metal's ability to activate substrates, or with an organocatalyst that can control stereochemistry. mdpi.comoaepublish.com The emergence of photoredox catalysis offers particularly exciting possibilities; the photo-induced generation of radical intermediates from ylides can lead to completely new reaction pathways, complementary to their traditional ionic reactivity. rsc.org The fluorene moiety itself might participate electronically in these processes. The development of double-activation systems, for instance using two different metals like Cu/Ag, has enabled highly diastereoselective cascade reactions, demonstrating the power of regulating synergistic effects between multiple catalysts to build molecular complexity. acs.org

Table 5: Potential Synergistic Catalytic Systems for Fluorene-Ylide Chemistry

| Catalytic System 1 | Catalytic System 2 | Potential Transformation | Rationale / Example |

|---|---|---|---|

| Fluorene-Ylide (Nucleophile) | Palladium Catalyst | Asymmetric [4+1] Cycloadditions | Pd can activate an allylic partner for nucleophilic attack by the ylide. acs.org |

| Fluorene-Ylide | Chiral Organocatalyst (e.g., Phosphoric Acid) | Enantioselective Bond Insertions (e.g., N-H, C-H) | The organocatalyst can protonate/activate a substrate, enabling stereocontrolled attack by the ylide. oaepublish.com |

| Fluorene-Ylide | Photoredox Catalyst (e.g., Iridium/Ruthenium complex) | Radical-based Cyclizations or Couplings | Single-electron transfer from the ylide can generate a radical intermediate for novel bond formations. rsc.org |

| Fluorene-Ylide | Dual Metal Catalysis (e.g., Cu/Ag) | Cascade Reactions | Each metal can activate a different reaction partner, enabling a complex, one-pot sequence. acs.org |

Q & A